

Application Notes and Protocols for BI-4142 in Cell Culture Experiments

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Compound of Interest

Compound Name: BI-4142
Cat. No.: B10831610

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Introduction

BI-4142 is a potent and highly selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed in various cancers, playing a crucial role in tumor growth and proliferation.^[1] These application notes provide detailed protocols for the solubilization and use of **BI-4142** in in-vitro cell culture experiments, including methods for assessing its anti-proliferative activity.

Chemical Properties and Solubility

BI-4142 is an orally active compound that demonstrates high selectivity for HER2 over other kinases.^[1] For cell culture applications, **BI-4142** should be dissolved in a suitable organic solvent, with dimethyl sulfoxide (DMSO) being the recommended choice.

Solubility Data

Property	Value	Source
Molecular Formula	C ₂₈ H ₂₇ N ₉ O ₂	
Molecular Weight	521.57 g/mol	
Solubility in DMSO	100 mg/mL (191.73 mM)	

Note: Achieving this concentration in DMSO may require ultrasonic treatment. It is also recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.

Biological Activity

BI-4142 is a potent inhibitor of HER2 with a reported IC₅₀ of 5 nM.^[1] Its anti-proliferative effects have been demonstrated across a variety of cancer cell lines, particularly those with HER2 mutations.

IC₅₀ Values in Various Cell Lines

Cell Line	Genotype	IC50 (nM)	Notes	Source
NCI-H2170	HER2 WT	16	Non-small cell lung cancer	[1]
NCI-H2170	HER2 YVMA	82	Non-small cell lung cancer	[1]
Ba/F3	HER2 YVMA	4, 18	Pro-B cell line	[1]
Ba/F3	HER2 YVMA, S783C	24	Pro-B cell line	[1]
HEK	HER2 YVMA	10	Human embryonic kidney cells	[1]
A431	EGFR WT	>5000	Epidermoid carcinoma, demonstrates selectivity	[1]
Ba/F3	EGFR WT	718, 2400	Pro-B cell line, demonstrates selectivity	[1]
Ba/F3	EGFR C775S	43	Pro-B cell line	[1]

Experimental Protocols

Preparation of BI-4142 Stock Solution (10 mM in DMSO)

Materials:

- **BI-4142** powder
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer

- Ultrasonic bath (optional)

Protocol:

- Equilibrate the **BI-4142** vial to room temperature before opening.
- To prepare a 10 mM stock solution, weigh out 5.22 mg of **BI-4142** powder.
- Add 1 mL of anhydrous, sterile DMSO to the powder.
- Vortex the solution thoroughly until the powder is completely dissolved. If solubility issues persist, use an ultrasonic bath for short intervals.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Proliferation Assay (MTT-Based)

This protocol provides a general framework for assessing the anti-proliferative effects of **BI-4142** using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This should be optimized for your specific cell line and experimental conditions.

Materials:

- HER2-expressing cancer cell lines (e.g., NCI-H2170, Ba/F3-HER2YVMA)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- For Ba/F3 cells, supplement the medium with 10 ng/mL murine IL-3.
- **BI-4142** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

- Multichannel pipette
- Microplate reader

Protocol:

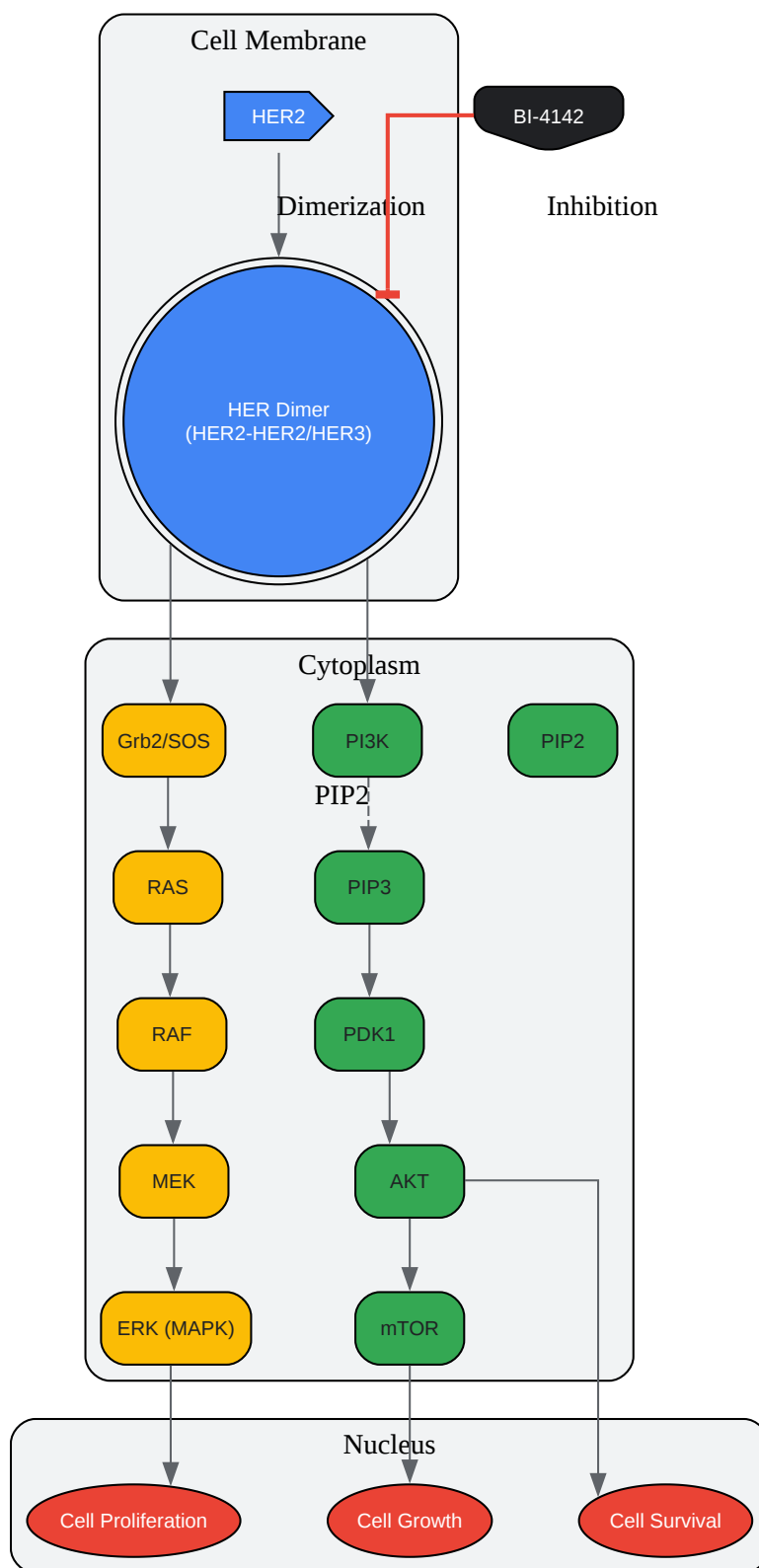
- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **BI-4142** in complete culture medium from the 10 mM DMSO stock. It is crucial to maintain a consistent final DMSO concentration (typically \leq 0.1%) across all wells, including the vehicle control.
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the desired concentrations of **BI-4142** (e.g., 1 nM to 5 μ M) or vehicle control (medium with the same final DMSO concentration).
 - Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
 - Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently mix the solution in the wells.

- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Plot the percentage of viability against the log concentration of **BI-4142** to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

HER2 Signaling Pathway

BI-4142 inhibits the tyrosine kinase activity of HER2, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, primarily the RAS-MAPK and PI3K-AKT pathways.

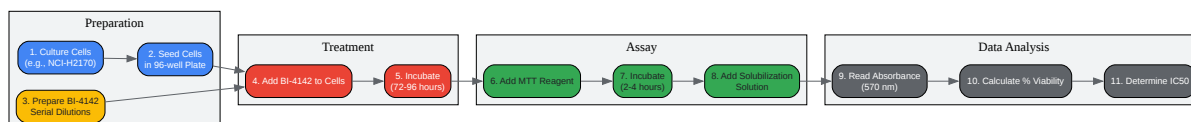


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Caption: HER2 signaling pathway and the inhibitory action of **BI-4142**.

Experimental Workflow for Cell Proliferation Assay

The following diagram illustrates the key steps in performing a cell proliferation assay to evaluate the efficacy of **BI-4142**.



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Caption: Workflow for determining the IC50 of **BI-4142**.

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References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
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